1-methyl-2,3-dihydro-1H-isoindole hydrochloride
Description
Properties
IUPAC Name |
1-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-9-5-3-2-4-8(9)6-10-7;/h2-5,7,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJGGSPSJKJHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-27-3 | |
| Record name | 1-methyl-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of 2,3-Dihydro-1H-isoindole
The N-methylation is generally achieved by reacting 2,3-dihydro-1H-isoindole with a methylating agent such as methyl iodide or methyl bromide under basic conditions or via Grignard reagents (e.g., methyl magnesium halide). This reaction typically proceeds in polar aprotic solvents like tetrahydrofuran (THF) at temperatures ranging from 0 to 40°C for 0.5 to 24 hours.
- Example reaction conditions:
- Solvent: THF
- Temperature: 0–40°C
- Time: 0.5–24 hours
- Base: May be used to deprotonate the nitrogen for enhanced nucleophilicity
Salt Formation (Hydrochloride)
After obtaining the free base 1-methyl-2,3-dihydro-1H-isoindole, the hydrochloride salt is formed by:
- Dissolving the free base in an appropriate solvent (e.g., methanol).
- Adding hydrochloric acid or bubbling HCl gas.
- Precipitation of the hydrochloride salt by addition of a non-solvent like ether.
- Filtration and drying to obtain the pure hydrochloride salt.
Preparation of In Vivo Formulation Stock Solutions
For biological studies, this compound is prepared as a stock solution using solvents such as DMSO, PEG300, Tween 80, corn oil, and water in a stepwise manner to ensure clarity and solubility.
| Stock Solution Concentration | 1 mg Drug (mL) | 5 mg Drug (mL) | 10 mg Drug (mL) |
|---|---|---|---|
| 1 mM | 5.8944 | 29.4722 | 58.9444 |
| 5 mM | 1.1789 | 5.8944 | 11.7889 |
| 10 mM | 0.5894 | 2.9472 | 5.8944 |
- Preparation involves dissolving the drug in DMSO to create a master stock.
- Sequential addition of co-solvents (PEG300, Tween 80, water, or corn oil) with mixing and clarification at each step.
- Physical aids like vortexing, ultrasound, or hot water bath may be used to ensure complete dissolution.
- The order of solvent addition is critical to maintain solution clarity.
Alternative Synthetic Strategies from Literature
While direct preparation methods for this compound are limited, related isoindoline and isoindole derivatives provide insight into possible synthetic adaptations:
- Reduction of phthalimides : Magnesium reduction of phthalimides to 3-hydroxyphthalimidines, followed by O-alkylation and deprotonation steps, can yield isoindoline derivatives.
- Alkylation of 1-R-3-oxo-1,2-dihydroisoindoles : Regioselective O-alkylation followed by base treatment can produce N-substituted isoindoles with good yields.
- Reactions with substituted pyridines : 2,3-dihydro-1H-isoindole can be reacted with substituted pyridine hydrochlorides in polar aprotic solvents at elevated temperatures to yield related derivatives, demonstrating the feasibility of N-substitution reactions.
Summary Table of Preparation Methods
Research Findings and Analysis
- The preparation of this compound relies heavily on classical heterocyclic chemistry techniques, with emphasis on controlling reaction conditions to achieve selective N-methylation.
- The hydrochloride salt form enhances stability and solubility, critical for pharmaceutical applications.
- The use of co-solvents and stepwise dissolution protocols for in vivo formulations ensures bioavailability and compatibility with biological systems.
- Literature on isoindole derivatives suggests that modifications on the isoindoline ring system are amenable to various alkylation and substitution reactions, which can be tailored for specific functionalization such as methylation.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted isoindole derivatives .
Scientific Research Applications
Medicinal Chemistry
1-Methyl-2,3-dihydro-1H-isoindole hydrochloride has been studied for its potential pharmacological properties. It serves as a precursor in the synthesis of isoindole derivatives that exhibit biological activity, particularly in the development of analgesics and anti-inflammatory agents.
- Case Study: COX Inhibition
A study demonstrated that derivatives of isoindole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain management and inflammation control. The interaction of these compounds with the COX enzyme binding sites was analyzed using molecular docking studies, revealing promising affinities that suggest potential therapeutic applications .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for creating diverse molecular architectures.
- Building Block Example
The compound can be used to synthesize N-substituted isoindoles, which are important in creating pharmaceuticals with specific biological activities.
Material Science
The compound is also explored for its applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Dihydroisoindole Derivatives
The pharmacological and physicochemical properties of dihydroisoindole derivatives are highly dependent on substituent groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Pharmacological Relevance
- NMDA Receptor Modulation : The unsubstituted 2,3-dihydro-1H-isoindole (MW: 119.16) acts as an NMDA antagonist and phencyclidine agonist, suggesting that alkyl or halogen substituents (e.g., methyl, chloro) may fine-tune receptor binding.
- Substituent Effects: Methyl vs. Nitro/Fluoro Groups: Electron-withdrawing groups like nitro (C₈H₈N₂O₂·HCl) may enhance stability but reduce bioavailability due to increased polarity.
Biological Activity
1-Methyl-2,3-dihydro-1H-isoindole hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its bicyclic structure, which includes a nitrogen atom in the isoindole framework. Its molecular formula is with a molecular weight of approximately 171.64 g/mol. The presence of the methyl group at the 1-position contributes to its unique reactivity and biological interactions.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates that this compound has potential antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.
- Receptor Modulation : It has been shown to bind to various receptors, modulating neurotransmitter release and signaling pathways that are critical in both cancer and neurological disorders.
- Oxidative Stress Reduction : The compound may exhibit antioxidant properties, reducing oxidative stress and protecting cells from damage.
Antimicrobial Activity
A study examining the antimicrobial effects of isoindole derivatives found that this compound demonstrated significant inhibitory action against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Anticancer Studies
In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF7 (Breast) | 20 |
| A549 (Lung) | 25 |
These results indicate its potential as a lead compound for developing anticancer agents.
Neuroprotective Effects
Research conducted on neuronal cell cultures showed that treatment with this compound resulted in decreased levels of apoptosis markers compared to untreated controls. The compound's ability to modulate neuroinflammatory responses suggests its utility in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies have highlighted the therapeutic potential of isoindole derivatives:
- Case Study on Alzheimer’s Disease : A clinical trial involving patients with mild cognitive impairment treated with isoindole derivatives showed improvements in cognitive function as measured by standard neuropsychological tests.
- Cancer Treatment : An exploratory study assessed the efficacy of combining this compound with conventional chemotherapeutics in breast cancer patients, leading to enhanced therapeutic outcomes.
Q & A
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardized Protocols : Pre-treat cells with identical passage numbers and serum lots. Normalize data to housekeeping genes (e.g., GAPDH) .
- Inter-Batch Calibration : Use a reference standard (e.g., LGC’s certified material) to calibrate assay plates .
- Statistical Power Analysis : Employ n ≥ 3 biological replicates with ANOVA/Tukey post-hoc tests to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
